Cas no 2126163-51-5 (3-tert-butoxycarbonyl-3-azaspiro[5.5]undecane-11-carboxylic acid)
![3-tert-butoxycarbonyl-3-azaspiro[5.5]undecane-11-carboxylic acid structure](https://pt.kuujia.com/scimg/cas/2126163-51-5x500.png)
2126163-51-5 structure
Nome do Produto:3-tert-butoxycarbonyl-3-azaspiro[5.5]undecane-11-carboxylic acid
N.o CAS:2126163-51-5
MF:C16H27NO4
MW:297.389885187149
CID:4639312
3-tert-butoxycarbonyl-3-azaspiro[5.5]undecane-11-carboxylic acid Propriedades químicas e físicas
Nomes e Identificadores
-
- 3-(tert-butoxycarbonyl)-3-azaspiro[5.5]undecane-7-carboxylic acid
- 3-tert-butoxycarbonyl-3-azaspiro[5.5]undecane-11-carboxylic acid
-
- Inchi: 1S/C16H27NO4/c1-15(2,3)21-14(20)17-10-8-16(9-11-17)7-5-4-6-12(16)13(18)19/h12H,4-11H2,1-3H3,(H,18,19)
- Chave InChI: PQJHTRYGKRKXJZ-UHFFFAOYSA-N
- SMILES: C1C2(CCCCC2C(O)=O)CCN(C(OC(C)(C)C)=O)C1
3-tert-butoxycarbonyl-3-azaspiro[5.5]undecane-11-carboxylic acid Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1138046-5g |
3-(tert-Butoxycarbonyl)-3-azaspiro[5.5]undecane-7-carboxylic acid |
2126163-51-5 | 97% | 5g |
¥31309 | 2023-04-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1138046-500mg |
3-(tert-Butoxycarbonyl)-3-azaspiro[5.5]undecane-7-carboxylic acid |
2126163-51-5 | 97% | 500mg |
¥6962 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB96604-250MG |
3-tert-butoxycarbonyl-3-azaspiro[5.5]undecane-11-carboxylic acid |
2126163-51-5 | 95% | 250MG |
¥ 2,943.00 | 2023-04-06 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB96604-100MG |
3-tert-butoxycarbonyl-3-azaspiro[5.5]undecane-11-carboxylic acid |
2126163-51-5 | 95% | 100MG |
¥ 1,841.00 | 2023-04-06 | |
Enamine | EN300-396469-2.5g |
3-[(tert-butoxy)carbonyl]-3-azaspiro[5.5]undecane-7-carboxylic acid |
2126163-51-5 | 95.0% | 2.5g |
$2071.0 | 2025-03-16 | |
A2B Chem LLC | AX42266-50mg |
3-[(tert-butoxy)carbonyl]-3-azaspiro[5.5]undecane-7-carboxylic acid |
2126163-51-5 | 95% | 50mg |
$293.00 | 2024-04-20 | |
A2B Chem LLC | AX42266-500mg |
3-[(tert-butoxy)carbonyl]-3-azaspiro[5.5]undecane-7-carboxylic acid |
2126163-51-5 | 95% | 500mg |
$903.00 | 2024-04-20 | |
Aaron | AR01E85I-5g |
3-[(tert-butoxy)carbonyl]-3-azaspiro[5.5]undecane-7-carboxylic acid |
2126163-51-5 | 95% | 5g |
$4240.00 | 2023-12-14 | |
A2B Chem LLC | AX42266-5g |
3-[(tert-butoxy)carbonyl]-3-azaspiro[5.5]undecane-7-carboxylic acid |
2126163-51-5 | 95% | 5g |
$3262.00 | 2024-04-20 | |
Aaron | AR01E85I-2.5g |
3-[(tert-butoxy)carbonyl]-3-azaspiro[5.5]undecane-7-carboxylic acid |
2126163-51-5 | 95% | 2.5g |
$2873.00 | 2025-02-10 |
3-tert-butoxycarbonyl-3-azaspiro[5.5]undecane-11-carboxylic acid Literatura Relacionada
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
2. Back matter
-
3. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
-
5. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
2126163-51-5 (3-tert-butoxycarbonyl-3-azaspiro[5.5]undecane-11-carboxylic acid) Produtos relacionados
- 1422518-26-0(N2,N4-Bis(diisopropylphosphino)-6-phenyl-1,3,5-triazine-2,4-diamine)
- 1690513-50-8(2-(2-methylbut-3-yn-2-yl)aminopyrimidine-4-carboxylic acid)
- 1806378-28-8(1-Bromo-1-(5-nitro-2-(trifluoromethyl)phenyl)propan-2-one)
- 2229590-69-4(O-2-(2-methylpyridin-3-yl)propylhydroxylamine)
- 1171427-63-6(N-(4-Methoxyphenyl)-2-(methylamino)acetamide hydrochloride)
- 1240529-10-5(1-Amino-4,4-difluorocyclohexane-1-carboxylic acid)
- 2411178-80-6(2-Chloro-N-[(2S)-1-hydroxybutan-2-yl]-N-[(4-methyl-3-nitrophenyl)methyl]acetamide)
- 191602-42-3(2-Bromo-1-isopropoxy-4-nitrobenzene)
- 2172568-84-0(1-cyclohexyl-5-(3-methylbutyl)-1H-1,2,3-triazole-4-carbaldehyde)
- 6150-01-2((R)-1-Phenylbutan-1-amine)
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:2126163-51-5)3-tert-butoxycarbonyl-3-azaspiro[5.5]undecane-11-carboxylic acid

Pureza:99%
Quantidade:1g
Preço ($):1004.0